2-(4-(isopropylsulfonyl)phenyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
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Overview
Description
2-(4-(isopropylsulfonyl)phenyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C20H23N3O3S2 and its molecular weight is 417.54. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Pyrazole Heterocycles
2-(4-(isopropylsulfonyl)phenyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a compound that may fall within broader research on pyrazole heterocycles, which are crucial in medicinal chemistry due to their wide range of biological activities. These activities include anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. Pyrazoles' significance is further underscored by the recent success of pyrazole COX-2 inhibitors, highlighting their importance in the development of new pharmaceuticals. The synthesis of these heterocycles often involves condensation followed by cyclization or multicomponent reactions (MCR), achieved under various conditions including the use of reagents like phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine. These methods facilitate the creation of heterocyclic systems with pyrazole cores, expanding the repertoire of biologically active compounds for further exploration and potential therapeutic use (Dar & Shamsuzzaman, 2015).
Environmental Protection through Adsorption
Another significant application of related compounds involves environmental protection strategies, particularly in the removal of pharmaceutical contaminants from water. For instance, research on acetaminophen, a compound structurally and functionally distinct but relevant due to its widespread use and environmental impact, has been focused on adsorptive elimination techniques. Advanced adsorbents, such as ZnAl/biochar, have demonstrated high potential for removing pollutants like acetaminophen from water, highlighting the importance of chemical interactions like π-π interactions, hydrogen bonds, and electrostatic interactions in the adsorption process. These studies underscore the critical role of chemical compounds in environmental cleanup efforts, providing a foundation for developing more efficient methods to tackle pollution and protect aquatic ecosystems (Igwegbe et al., 2021).
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to interact with various targets, influencing their function .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, potentially altering their function .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been shown to induce various molecular and cellular effects .
Properties
IUPAC Name |
2-(4-propan-2-ylsulfonylphenyl)-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-15(2)28(25,26)17-7-5-16(6-8-17)14-20(24)21-10-12-23-11-9-18(22-23)19-4-3-13-27-19/h3-9,11,13,15H,10,12,14H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXLSYXJNZVNKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCCN2C=CC(=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.